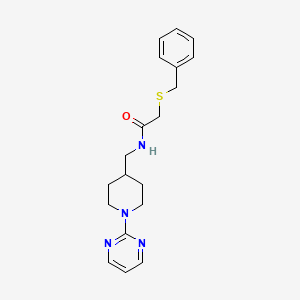

2-(benzylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

CAS No.: 1235068-78-6

Cat. No.: VC7686077

Molecular Formula: C19H24N4OS

Molecular Weight: 356.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235068-78-6 |

|---|---|

| Molecular Formula | C19H24N4OS |

| Molecular Weight | 356.49 |

| IUPAC Name | 2-benzylsulfanyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C19H24N4OS/c24-18(15-25-14-17-5-2-1-3-6-17)22-13-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h1-6,9-10,16H,7-8,11-15H2,(H,22,24) |

| Standard InChI Key | CBHNBLJTDLXAOM-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=NC=CC=N3 |

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The molecule comprises three distinct regions:

-

Benzylthio ether moiety: A sulfur-linked benzyl group (C₆H₅-CH₂-S-) attached to the acetamide backbone.

-

Acetamide core: The central -N-C(=O)-CH₂-S- unit, which facilitates hydrogen bonding and dipole interactions.

-

Piperidine-pyrimidine substituent: A piperidine ring (C₅H₁₀N) substituted at the 1-position with a pyrimidin-2-yl group and at the 4-position with a methylacetamide chain.

Table 1: Computed Molecular Properties

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 2-(benzylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide likely involves multi-step sequences:

Piperidine Functionalization

-

Piperidin-4-ylmethylamine preparation: N-alkylation of piperidine-4-carboxaldehyde with ammonium hydroxide, followed by reductive amination .

-

Pyrimidine coupling: Nucleophilic aromatic substitution of 2-chloropyrimidine with the piperidine intermediate under basic conditions (e.g., K₂CO₃/DMF) .

Acetamide Assembly

-

Thioether formation: Reaction of 2-chloroacetamide with benzyl mercaptan in the presence of triethylamine (TEA) as a base.

-

Amide coupling: Condensation of the thioether-acetic acid derivative with the piperidine-pyrimidine amine using EDCl/HOBt or other carbodiimide reagents .

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

-

Spectroscopic validation:

| Parameter | Prediction | Basis |

|---|---|---|

| LogP | 3.2 ± 0.3 | XLogP3-AA |

| Solubility | -3.5 (LogS) | ESOL method |

| CYP450 3A4 inhibition | Moderate | Structural analogy to |

| hERG liability | Low | Absence of basic amines |

Comparative Analysis with Structural Analogs

Activity Trends in Piperidine-Acetamide Derivatives

-

Antimicrobial activity: Analog 2-ethoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide (PubChem CID 52196927) showed MIC = 8 µg/mL against S. aureus .

-

Antitubercular potential: Pyrimidine-containing compounds in exhibited IC₅₀ < 1 µM against M.tb.

Impact of Substituent Variation

| Modification Site | Biological Outcome | Example |

|---|---|---|

| Benzylthio → Methylthio | Reduced cytotoxicity | CID 52196927 vs. |

| Pyrimidin-2-yl → Pyridin-2-yl | Improved solubility | CID 136237396 |

Industrial and Research Applications

Medicinal Chemistry

-

Lead optimization: The compound’s modular structure allows for derivatization at the benzylthio, piperidine, or pyrimidine positions .

-

Prodrug development: Thioether oxidation to sulfone derivatives could enhance bioavailability.

Material Science

-

Ligand design: Potential as a metal-chelating agent via pyrimidine N and sulfur atoms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume